(R)-(+)-N-异丙基-1-苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride is a chiral compound that is of interest in the field of asymmetric synthesis and chiral resolution. While the provided papers do not directly discuss this compound, they provide insights into related compounds and methodologies that can be applied to the analysis of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride.

Synthesis Analysis

The synthesis of chiral amines such as (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride can be approached through methods similar to those described for the synthesis of (R)-(-)-Phenylephrine hydrochloride. The paper titled "A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride" discusses an asymmetric synthesis with high enantiomeric excess using a hydrolytic kinetic resolution of a styrene oxide derivative with a (R,R)-SalenCoIIIOAc complex . This method could potentially be adapted for the synthesis of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride by choosing appropriate starting materials and reaction conditions.

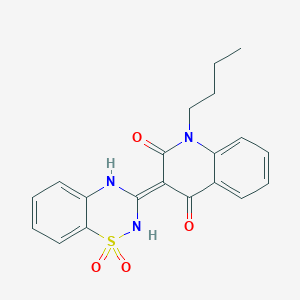

Molecular Structure Analysis

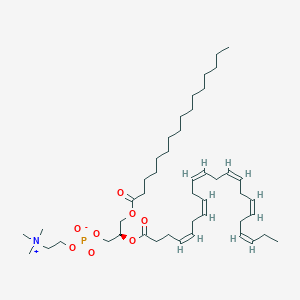

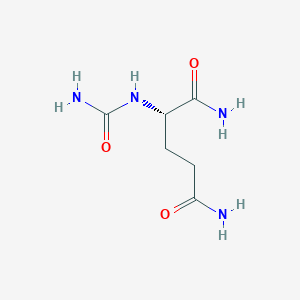

The molecular structure of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride would be characterized by its chiral center at the carbon atom bearing the amine group. The stereochemistry of this center defines the compound's optical activity. The analysis of molecular structure typically involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. Although the papers provided do not detail these techniques for this specific compound, the methodologies are standard in the field.

Chemical Reactions Analysis

The reactivity of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride would be influenced by its functional groups. The amine group, in particular, could engage in a variety of chemical reactions, including salt formation, alkylation, and acylation. The paper on the resolution of 1-arylethylamines discusses the use of isopropylidene glycerol hydrogen phthalate as a resolving agent . This suggests that (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride could potentially be resolved from its racemic mixture using similar techniques.

Physical and Chemical Properties Analysis

The physical properties of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride, such as melting point, solubility, and stability, would be important for its practical application and handling. The chemical properties, including acidity/basicity, reactivity with other chemical agents, and behavior under various pH conditions, are also crucial. While the papers provided do not give specific data on these properties for the compound , they do offer a context for understanding how such properties might be investigated and the importance of purity and enantiomeric excess in the compound's applications .

科学研究应用

高血压中的单胺氧化酶抑制剂

对单胺氧化酶抑制剂的研究,包括结构上与苯乙胺相关的化合物,已显示出对人类的降压作用。这些抑制剂会导致体位性低血压,氯噻嗪可增强这种作用,表明它们在高血压治疗中的潜在重要性,尽管过量服用后会长期低血压的风险 (麦克斯韦、伯恩斯坦、罗斯和克莱曼,1960)。

亲水相互作用色谱

苯乙胺的分析和分离在包括药物、代谢物和天然化合物研究在内的各个研究领域至关重要。亲水相互作用色谱 (HILIC) 是一种用于分离极性、弱酸性或碱性样品(包括苯乙胺)的宝贵方法。该技术是对反相液相色谱的补充,增强了此类化合物的分析 (扬德拉,2011)。

苯乙胺重复给药的影响

对苯乙胺重复给药影响的综述强调了了解中枢神经系统毒性、耐受性发展和缺乏身体依赖性方面的重要性。这项研究对于评估相关化合物的安全性和治疗潜力至关重要 (伍尔弗顿,1986)。

大肠杆菌对芳香族化合物的生物降解

综述了大肠杆菌利用芳香族化合物(包括苯乙胺)作为唯一碳源和能源的能力。这项研究增强了对这种化合物微生物降解的理解,有助于生物技术和环境应用 (迪亚兹、费兰德斯、普列托和加西亚,2001)。

异恶唑酮衍生物的合成和抗氧化剂评估

涉及与苯乙胺结构相关的组分的反应的 4-芳基亚甲基异恶唑-5(4H)-酮的合成展示了具有潜在生物活性的新型杂环的开发。这项研究强调了生产具有抗氧化特性的化合物的简便且环保的合成方法的重要性 (拉鲁姆、布尔西纳、本苏伊奇和德巴赫,2019)。

属性

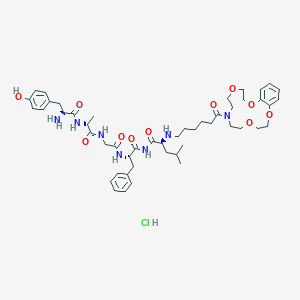

IUPAC Name |

N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRDLWQPQZOASL-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)